
Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide is an organometallic compound that features a magnesium atom bonded to a 4-chloro-1-fluoro-2-methanidylbenzene moiety and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide typically involves the reaction of 4-chloro-1-fluoro-2-methanidylbenzene with magnesium in the presence of a bromide source. This reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent the highly reactive magnesium from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in maintaining the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Substitution Reactions: Often carried out with halogenated solvents.
Coupling Reactions: Requires palladium catalysts and bases like potassium carbonate.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Benzene Derivatives: From halogen exchange reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be used in the development of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a nucleophile in organic reactions. The magnesium atom facilitates the transfer of the 4-chloro-1-fluoro-2-methanidylbenzene moiety to electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The bromide ion acts as a leaving group in substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;1-fluoro-2-methanidylbenzene;chloride
- Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;chloride
Uniqueness
Magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. The bromide ion also provides different reactivity compared to chloride, making it suitable for specific synthetic applications.
Propiedades
IUPAC Name |
magnesium;4-chloro-1-fluoro-2-methanidylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGGYUXZDCOHDX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)Cl)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
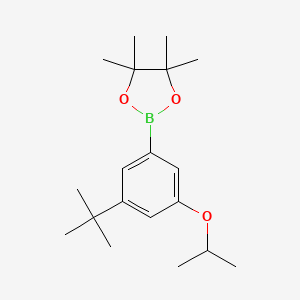

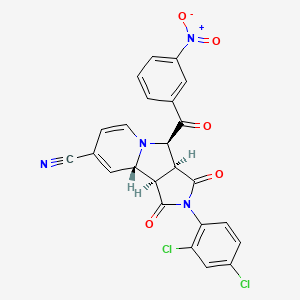
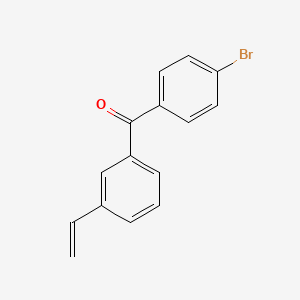
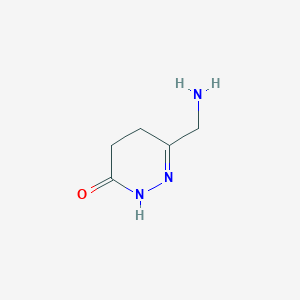
![2-Propen-1-one, 1-[3-[4-amino-6-chloro-5-[4-(3,4-dichlorophenoxy)-3-methoxyphenyl]pyrrolo[2,1-f][1,2,4]triazin-7-yl]-1-piperidinyl]-](/img/structure/B12632389.png)
![N-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}glycyl-N-(3-hydroxypropyl)-L-valinamide](/img/structure/B12632398.png)
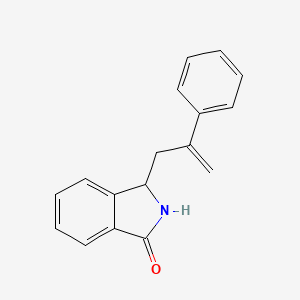
![(7-methoxy-1H-indol-3-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetic acid](/img/structure/B12632407.png)
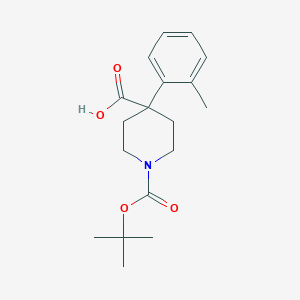

![3-(3-bromo-4-fluorophenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632428.png)


